N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide
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Overview
Description
N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is a chemical compound that features a morpholine ring and an acetamide group attached to a methoxy-substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methoxyaniline and morpholine.
Acylation Reaction: The 4-amino-2-methoxyaniline undergoes acylation with chloroacetyl chloride to form N-(4-amino-2-methoxy-phenyl)-2-chloroacetamide.
Substitution Reaction: The chloroacetamide intermediate is then reacted with morpholine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the process would be designed to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-(4-Hydroxy-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide.
Reduction: Formation of this compound.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The methoxy and amino groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-methoxyphenyl)methanesulfonamide
- N-(4-Methoxyphenyl)acetamide
- N-(4-Amino-2-phenoxyphenyl)methanesulfonamide
Uniqueness
N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is unique due to the presence of both a morpholine ring and an acetamide group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Biological Activity
N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C13H18N2O2
- Molecular Weight : Approximately 250.30 g/mol
- Functional Groups : Acetamide group, morpholine ring, and a substituted aromatic amine.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the morpholine ring.
- Introduction of the acetamide group.
- Substitution reactions to attach the 4-amino-2-methoxyphenyl moiety.
Each step requires careful control of reaction conditions to maximize yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings related to its activity against various cancer types:
The compound has shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and interference with metabolic pathways essential for cancer cell survival.
Anticonvulsant Activity
In animal models, derivatives similar to this compound have been evaluated for anticonvulsant properties. A study reported that morpholine derivatives exhibited significant protection in the maximal electroshock (MES) test, with notable results at doses of 100 mg/kg .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer progression and inflammation pathways.
- Receptor Modulation : It may modulate receptor activity related to neurotransmission, contributing to its anticonvulsant effects.
- Molecular Docking Studies : In silico studies suggest strong binding affinities with target proteins involved in tumorigenesis and neuronal excitability .
Case Studies and Research Findings
-
Antitumor Activity :
- A study demonstrated that morpholine derivatives can significantly inhibit ovarian cancer cell lines by targeting HIF-1α, a key regulator in tumor progression .
- Molecular docking studies indicated favorable interactions between the compound and carbonic anhydrase, suggesting a dual mechanism of action against tumors.
- Anticonvulsant Properties :
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-18-12-8-10(14)2-3-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCAVIJMBLMXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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